
(Phenylmethyl)(1,1'-biphenyl)-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Phenylmethyl)(1,1’-biphenyl)-4-ol is an organic compound that features a biphenyl structure with a phenylmethyl group and a hydroxyl group attached. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylmethyl)(1,1’-biphenyl)-4-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of (Phenylmethyl)(1,1’-biphenyl)-4-ol follows similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
(Phenylmethyl)(1,1’-biphenyl)-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones, while substitution reactions can introduce halogens or nitro groups onto the biphenyl rings .
科学研究应用
(Phenylmethyl)(1,1’-biphenyl)-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of (Phenylmethyl)(1,1’-biphenyl)-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or altering receptor function .
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 4-methyl-: This compound has a similar biphenyl structure but with a methyl group instead of a phenylmethyl group.
Biphenyl: The simplest biphenyl derivative, consisting of two connected phenyl rings without additional substituents.
Phenylbenzene: Another name for biphenyl, highlighting its structure of two phenyl rings connected by a single bond.
Uniqueness
(Phenylmethyl)(1,1’-biphenyl)-4-ol is unique due to the presence of both a phenylmethyl group and a hydroxyl group, which confer distinct chemical and biological properties
属性
CAS 编号 |
85353-67-9 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC 名称 |
3-benzyl-4-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-18-11-12-19(16-9-5-2-6-10-16)17(14-18)13-15-7-3-1-4-8-15/h1-12,14,20H,13H2 |
InChI 键 |
RVZWRZSXBTVZIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
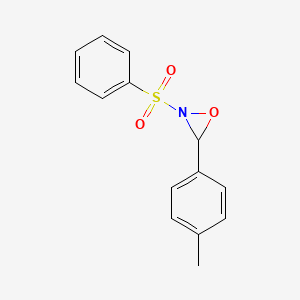
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)

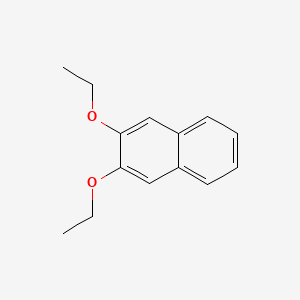

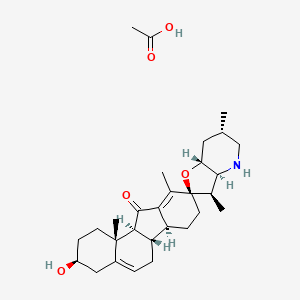
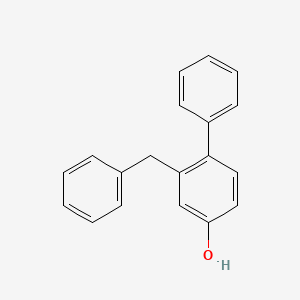
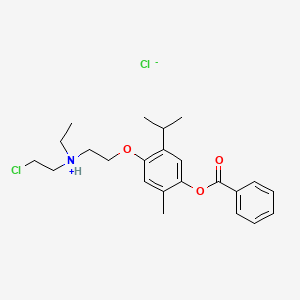
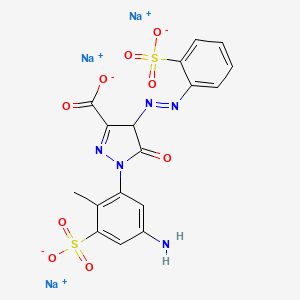


![sodium;4-[[4-[bis[4-(4-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]amino]benzenesulfonic acid](/img/structure/B13772765.png)
